molecular formula C12H15ClN2S B12312147 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride

2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride

Cat. No.: B12312147
M. Wt: 254.78 g/mol
InChI Key: IYLLYRJZWBFGHS-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-(4-Methyl-1,3-thiazol-2-yl)propan-2-amine hydrochloride
  • 2-(2-Phenyl-1,3-thiazol-4-yl)ethanamine hydrochloride
  • 2-(2-Phenyl-1,3-thiazol-4-yl)butan-2-amine hydrochloride

Comparison: 2-(2-Phenyl-1,3-thiazol-4-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the amine groupCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial purposes .

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2S.ClH/c1-12(2,13)10-8-15-11(14-10)9-6-4-3-5-7-9;/h3-8H,13H2,1-2H3;1H

InChI Key

IYLLYRJZWBFGHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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